N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S3/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTNKKMQDGZUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-thienylethylamine under basic conditions to form the intermediate N-[2-(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Therapeutic Properties:
Research has indicated that N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide may exhibit anti-inflammatory and anticancer activities. Its mechanism of action involves the inhibition of specific protein kinases, such as p21-activated kinase 1 (PAK1), which is crucial in regulating cell growth and survival.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant antiproliferative effects against various cancer cell lines. The fluorinated derivatives were particularly effective, inhibiting cancer cell growth without the biphasic dose-response often seen with traditional chemotherapeutics.
Industrial Applications
Advanced Materials Development:
In industrial settings, this compound is being explored for its potential use in developing advanced materials and polymers. Its unique properties can enhance material performance in various applications.
Future Research Directions
Ongoing research is focused on elucidating the full biological activity spectrum of this compound, including its potential roles in targeted therapy for specific cancers and inflammatory diseases. Further studies are required to optimize its efficacy and safety profiles through structural modifications.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl and thienyl groups may enhance binding affinity and selectivity towards certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share key structural motifs with the target molecule:
Key Structural and Functional Differences
- Lacks the 4-fluorobenzenesulfonyl group present in the target compound.
- Simpler structure may result in higher solubility but reduced target specificity compared to the bis-sulfonamide target.
V014-6715 : Incorporates a quinazoline ring instead of the ethyl sulfonamide chain.
- Replaces the ethyl sulfonamide with a phenylacetic acid group.
- Demonstrated dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), suggesting anti-inflammatory applications.
- Contains an oxazole ring and bromophenyl group, which may alter electronic properties and binding kinetics compared to the target’s fluorophenyl group.
Pharmacological Implications
- The 4-fluorobenzenesulfonyl group in the target compound could enhance metabolic stability compared to non-fluorinated analogs .
- The thiophen-2-yl moiety, common in bioactive molecules (e.g., rotigotine derivatives ), may contribute to CNS activity or enzyme binding.
- Bis-sulfonamides are rare; the dual sulfonamide structure in the target may offer unique binding modes compared to mono-sulfonamide analogs like CAS 102996-95-2.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a fluorobenzenesulfonyl group and a thiophene ring, which contribute to its pharmacological potential. This article provides an in-depth exploration of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C22H22FNO4S2
- Molecular Weight: 459.53 g/mol
- Physical Appearance: White to off-white powder
- Solubility: Approximately 3-5 mg/mL in DMSO
This compound primarily acts as an inhibitor of the protein kinase PAK1 (p21-activated kinase 1). PAK1 plays a crucial role in various cellular processes, including cell migration, proliferation, and gene transcription. By selectively inhibiting PAK1, this compound can modulate these biological processes, making it a valuable tool for research into cancer and other diseases where PAK1 is implicated.
Antimicrobial Activity
Sulfonamides, including this compound, have been traditionally used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, which utilizes p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid—a vital growth factor for bacteria .
Recent studies have shown that derivatives of sulfonamides exhibit enhanced antimicrobial properties against various strains of bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria, including resistant strains .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Aromatic sulfonamides have been reported to interfere with tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicate that certain sulfonamide derivatives can inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of sulfonamide derivatives against several bacterial strains using the microdilution method. The results indicated that compounds similar to this compound exhibited higher bacteriostatic activity compared to traditional antibiotics like sulfamethoxazole. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating that these compounds could be effective alternatives in treating infections caused by antibiotic-resistant bacteria .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Sulfamethoxazole | 16 |
| Escherichia coli | 4 | Sulfamethoxazole | 32 |
| Pseudomonas aeruginosa | 16 | Sulfamethoxazole | 64 |
Study on Anticancer Properties
In another study focused on anticancer activity, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. For example:
React 4-fluorobenzenesulfonyl chloride with a thiophene-containing amine precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the intermediate sulfonamide .
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents .
Optimize yields by controlling reaction time (monitored via TLC) and solvent polarity (e.g., DMF for sluggish reactions) .
- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via / NMR (e.g., δ 7.8–8.2 ppm for sulfonyl aromatic protons) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign signals for the thiophene (δ 6.8–7.2 ppm), fluorophenyl (δ 7.3–7.6 ppm), and sulfonamide protons (δ 2.4–2.6 ppm for methyl groups) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~495) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm) and thiophene C-S vibrations (700–600 cm) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural determination of this compound?
- Crystallographic Strategy :
Data Collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) and cool crystals to 100 K to minimize thermal motion .
Structure Solution : Apply SHELXT for initial phasing, followed by SHELXL refinement with TWIN/BASF commands to model twinning .
Disorder Handling : Split disordered atoms (e.g., thiophene or fluorophenyl groups) into multiple sites with occupancy constraints .
Q. What experimental approaches are used to analyze contradictory bioactivity data (e.g., variable IC values) in target interaction studies?
- Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) under physiological pH and temperature to assess reproducibility .
- Molecular Dynamics (MD) Simulations : Model sulfonamide-enzyme interactions (e.g., hydrophobic pockets or hydrogen bonding with 4-fluorophenyl groups) to explain potency variations .
- SAR Analysis : Compare analogues (e.g., replacing thiophene with furan) to identify structural determinants of activity .
Q. How can reaction mechanisms for sulfonamide derivatization (e.g., hydrolysis or cross-coupling) be elucidated?
- Mechanistic Probes :
- Kinetic Studies : Monitor reaction rates via UV-Vis (e.g., loss of sulfonamide absorbance at 260 nm) under varying pH and temperature .
- Isotope Labeling : Use -labeled water to track hydrolysis pathways via LC-MS .
- DFT Calculations : Predict transition states for sulfonamide cleavage or coupling using B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
